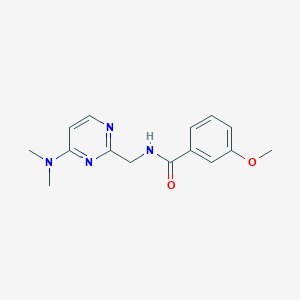
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These compounds have shown significant anti-angiogenic and DNA cleavage activities .科学的研究の応用
Anticancer Activity
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and evaluated for its antiproliferative activity against various cancer cell lines, showing promising anticancer activity. The compound exhibited marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, displaying IC50 values in the low micromolar range. Molecular docking studies suggested potential mechanisms through which the compound inhibits cancer cell proliferation (Huang et al., 2020).
Neuropharmacology
Research on novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains was conducted, highlighting the importance of pyrimidine derivatives in neuropharmacological studies. The synthesized compounds showed high in vitro binding affinity for mGluR1 and demonstrated specific binding in regions of the rat brain associated with mGluR1 distribution, indicating their potential for imaging brain mGluR1 in neurodegenerative diseases (Fujinaga et al., 2012).
Antimicrobial Activity
Synthesis of pyrimidine derivatives was explored for their antibacterial and antifungal properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria and fungi, showing significant activity. The study underlines the potential of pyrimidine derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Khan et al., 2015).
Pharmacological Properties
The pharmacological screening of newly synthesized pyrimidine derivatives demonstrated notable antibacterial and antifungal activities. These derivatives were synthesized via an electrochemical method and screened for their efficacy against selected bacterial and fungal strains. The results revealed that these compounds possess considerable antimicrobial properties, offering a promising avenue for the development of new antimicrobial agents (Jafar et al., 2017).
Molecular Design and Synthesis
Development of PET ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain demonstrates the application of pyrimidine derivatives in neuroimaging. These studies provide valuable insights into the brain's glutamatergic system, which plays a crucial role in various neurological and psychiatric disorders. The synthesis and evaluation of such compounds highlight the intersection of medicinal chemistry and neuropharmacology, offering tools for understanding and potentially treating brain disorders (Prabhakaran et al., 2010).
作用機序
Target of Action
Similar compounds have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can turn many protein enzymes on and off, thereby altering their function and activity.
Mode of Action
This can inhibit the function of the target protein, leading to changes in cellular processes .
Biochemical Pathways
By inhibiting kinases, these compounds can disrupt these processes and potentially halt the growth of cancer cells .
Result of Action
These can include halting cell growth, inducing programmed cell death (apoptosis), and preventing cells from repairing DNA damage .
特性
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)14-7-8-16-13(18-14)10-17-15(20)11-5-4-6-12(9-11)21-3/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJJADFXCDTMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

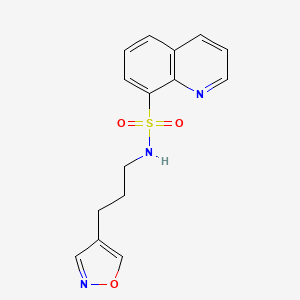
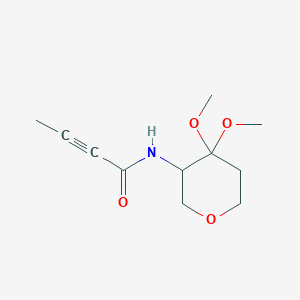
![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2754479.png)
![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2754481.png)
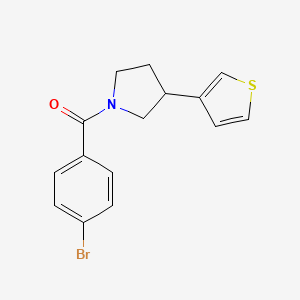
![2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2754486.png)
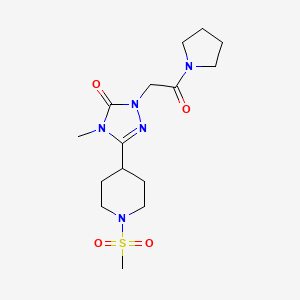
![4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2754491.png)
![(Z)-4-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2754492.png)
![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)
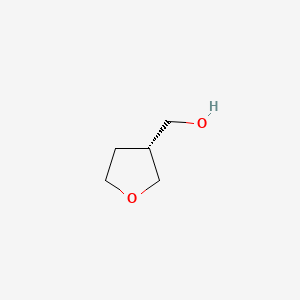
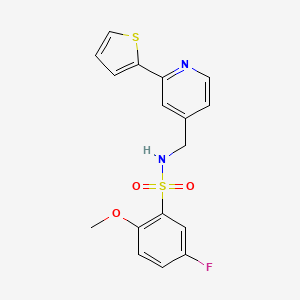
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)
![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenylisoxazol-5-yl)acetamide](/img/structure/B2754499.png)